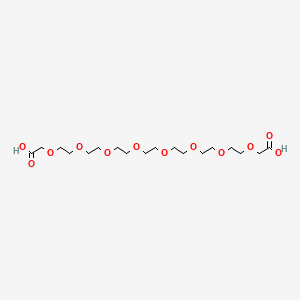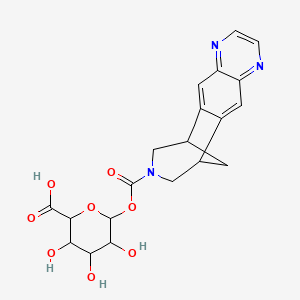
3',5'-Bis-O-(tert-butyldiméthylsilyl)-5-bromo-2'-désoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally derived from 2’-deoxyuridine, a component of DNA, with modifications that include the addition of tert-butyldimethylsilyl groups at the 3’ and 5’ positions and a bromine atom at the 5 position. These modifications enhance its stability and alter its chemical properties, making it useful in various scientific research applications.
Applications De Recherche Scientifique
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyuridine are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Bromination: The protected nucleoside is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5 position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: Acidic reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid are used to remove the silyl protecting groups.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 5 position.
Deprotection Reactions: The major product is 5-bromo-2’-deoxyuridine after the removal of the silyl groups.
Mécanisme D'action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the silyl protecting groups, making it less stable but more reactive.
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a methyl group instead of a bromine atom at the 5 position.
Uniqueness
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine is unique due to the combination of the bromine atom and the silyl protecting groups, which confer enhanced stability and specific reactivity. This makes it particularly useful in applications where controlled reactivity and stability are crucial.
Propriétés
Numéro CAS |
154925-95-8 |
|---|---|
Formule moléculaire |
C21H39BrN2O5Si2 |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1 |
Clé InChI |
XZYGEGFEDTXIDM-YJEKIOLLSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Synonymes |
5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
![[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate](/img/structure/B1141118.png)
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)



![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)







